molecular formula C16H14BrN3O3 B5547507 N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

Cat. No.: B5547507
M. Wt: 376.20 g/mol
InChI Key: VLVIDBDKEPVCHZ-GSUWALONSA-N
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Description

N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14BrN3O3 and its molecular weight is 376.20 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide is 375.02185 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protease-Activated Receptor 2 Agonists

Compounds similar to N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide have been identified as small-molecule agonists for protease-activated receptor 2 (PAR2). Research has demonstrated the potency of these compounds in activating PAR2 signaling, which is significant in understanding the receptor's role in various biological processes. The exploration of these compounds offers insights into the development of novel modulators for PAR2, with implications for therapeutic strategies targeting related pathologies (Ma & Burstein, 2013).

Structural Analysis and Biological Activity

The structural characteristics of related N-mustard compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, have been analyzed to understand their crystalline structure and potential biological activities. These studies provide foundational knowledge for the synthesis of novel compounds with enhanced pharmacological properties (Galešić & Vlahov, 1990).

Antifungal Activities

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, related to the compound , have exhibited promising antifungal activities. The synthesis of these derivatives and their biological testing against various fungi strains highlight the potential for developing new antifungal agents, showcasing the compound's role in contributing to antimicrobial research (Ienascu et al., 2018).

Antiviral Potentials

The exploration of related compounds for their anti-avian influenza virus (H5N1) activity represents an important application in antiviral research. These studies not only contribute to our understanding of the compound's antiviral mechanisms but also to the broader effort in combating viral infections (Flefel et al., 2012).

Synthetic Methodologies and Applications

Research has also focused on the synthesis of novel Schiff base benzamides via ring opening of thienylidene azlactones, demonstrating the compound's utility in generating new chemical entities with potential antimicrobial activities. Such synthetic methodologies contribute to the expansion of chemical libraries and the discovery of compounds with diverse biological activities (Karanth et al., 2018).

Properties

IUPAC Name

N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c17-13(9-12-5-2-1-3-6-12)10-19-20-15(21)11-18-16(22)14-7-4-8-23-14/h1-10H,11H2,(H,18,22)(H,20,21)/b13-9-,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVIDBDKEPVCHZ-GSUWALONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)CNC(=O)C2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CNC(=O)C2=CC=CO2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.